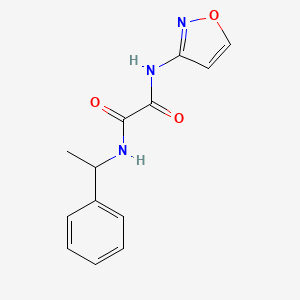
N1-(isoxazol-3-yl)-N2-(1-phenylethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(isoxazol-3-yl)-N2-(1-phenylethyl)oxalamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is also known as ISOX and has been extensively studied for its biochemical and physiological effects.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for N1-(isoxazol-3-yl)-N2-(1-phenylethyl)oxalamide involves the reaction of isoxazole with 1-phenylethylamine followed by the addition of oxalyl chloride to form the oxamide.
Starting Materials
Isoxazole, 1-Phenylethylamine, Oxalyl chloride, Chloroform, Sodium bicarbonate, Wate
Reaction
Step 1: Dissolve isoxazole in chloroform and add 1-phenylethylamine. Stir the mixture at room temperature for 24 hours., Step 2: Add oxalyl chloride dropwise to the reaction mixture and stir for an additional 24 hours., Step 3: Add a solution of sodium bicarbonate to the reaction mixture to neutralize the excess oxalyl chloride., Step 4: Extract the product with chloroform and wash with water., Step 5: Dry the product over anhydrous sodium sulfate and purify by recrystallization from ethanol.
Mécanisme D'action
The mechanism of action of N1-(isoxazol-3-yl)-N2-(1-phenylethyl)oxalamide is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and proteins. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to inhibit the activity of the protein tyrosine phosphatase 1B, which is involved in the regulation of insulin signaling.
Effets Biochimiques Et Physiologiques
N1-(isoxazol-3-yl)-N2-(1-phenylethyl)oxalamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine and norepinephrine. It has also been shown to improve cognitive function and memory in animal models. In addition, it has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N1-(isoxazol-3-yl)-N2-(1-phenylethyl)oxalamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize, and its structure is well-characterized. However, one limitation is that it can be toxic at high doses, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N1-(isoxazol-3-yl)-N2-(1-phenylethyl)oxalamide. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to study its mechanism of action in more detail, particularly its interactions with enzymes and proteins. Additionally, further research is needed to determine its safety and toxicity profile, particularly at higher doses.
Applications De Recherche Scientifique
N1-(isoxazol-3-yl)-N2-(1-phenylethyl)oxalamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and biochemistry. In medicinal chemistry, ISOX has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, ISOX has been used to study the role of certain neurotransmitters in the brain. In biochemistry, ISOX has been used to study the mechanism of action of various enzymes and proteins.
Propriétés
IUPAC Name |
N-(1,2-oxazol-3-yl)-N'-(1-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-9(10-5-3-2-4-6-10)14-12(17)13(18)15-11-7-8-19-16-11/h2-9H,1H3,(H,14,17)(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIXYASABBXJNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NC2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(isoxazol-3-yl)-N2-(1-phenylethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

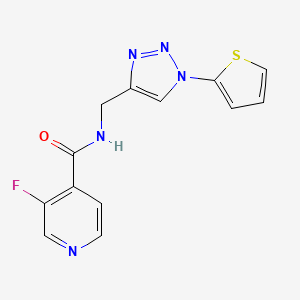
![pentachlorophenyl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B2459183.png)
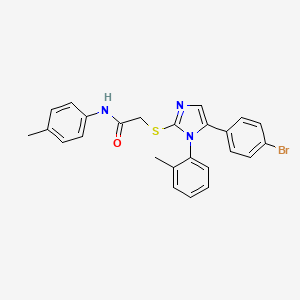
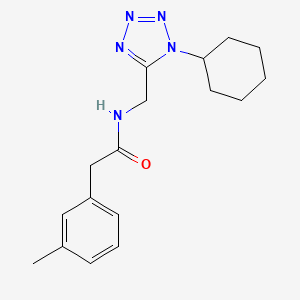
![2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2459188.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2459192.png)
![N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2459194.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenylbutanamide](/img/structure/B2459195.png)
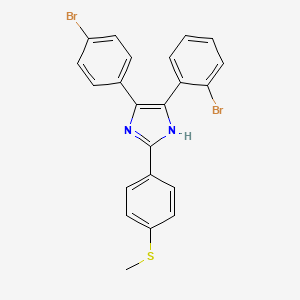
![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide](/img/structure/B2459198.png)
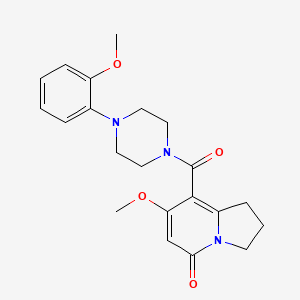
![[(3S,4S)-4-(1-Methylimidazol-4-yl)pyrrolidin-3-yl]-morpholin-4-ylmethanone;dihydrochloride](/img/structure/B2459200.png)
